molecular formula C9H7F3N2O2 B11878907 1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine CAS No. 919300-07-5

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine

Cat. No.: B11878907
CAS No.: 919300-07-5
M. Wt: 232.16 g/mol
InChI Key: WYVOEVCNJSXLFK-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine is a useful research compound. Its molecular formula is C9H7F3N2O2 and its molecular weight is 232.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

919300-07-5

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)-3-fluoroazetidine

InChI

InChI=1S/C9H7F3N2O2/c10-5-3-13(4-5)9-7(11)1-6(14(15)16)2-8(9)12/h1-2,5H,3-4H2

InChI Key

WYVOEVCNJSXLFK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)F

Origin of Product

United States

Biological Activity

1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of multiple fluorine atoms and a nitro group, which may influence its biological interactions and pharmacological properties.

Neuroinflammation and Neurodegeneration

Research indicates that compounds similar to this compound may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG) . Inhibition of MAGL can lead to increased levels of 2-AG, which has been shown to have neuroprotective effects in various neurodegenerative models:

  • Case Study : In a study involving LPS-induced neuroinflammation, MAGL inhibitors demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a protective role against neuroinflammatory processes .

Antitumor Activity

The endocannabinoid system is also implicated in cancer biology. Compounds that inhibit MAGL have been reported to exhibit anti-tumorigenic properties, including:

  • Induction of Apoptosis : Studies have shown that elevated levels of endocannabinoids can induce apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In various cancer models, MAGL inhibition has been associated with reduced tumor growth and metastasis .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
NeuroprotectionMAGL inhibition leading to increased 2-AG levels
Anti-inflammatory effectsReduction of pro-inflammatory cytokines
Antitumor effectsInduction of apoptosis and inhibition of tumor growth

Synthesis and Biological Testing

The synthesis of this compound has been explored in various studies. The incorporation of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.

  • Fluorine Effects : The presence of fluorine can significantly alter the conformational properties and reactivity of azetidine derivatives, which may be crucial for their biological activity .

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in the context of developing new therapeutic agents for neurodegenerative diseases and cancer. The modulation of the endocannabinoid system through MAGL inhibition presents a promising avenue for research.

Scientific Research Applications

The compound 1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial properties, as well as its role in synthetic organic chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to This compound . For instance, derivatives of fluorinated compounds have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate the efficacy of such compounds, revealing promising results in inhibiting cell growth. A related compound demonstrated a mean GI50 value of 15.72 μM against human tumor cells, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Research into similar fluorinated derivatives has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative in these studies exhibited an MIC of 4 μg/mL against both drug-sensitive and rifampin-resistant strains of M. tuberculosis, suggesting that modifications to the azetidine structure could yield new antitubercular agents .

Role in Synthesis

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for the exploration of various synthetic pathways, particularly in the development of new fluorinated compounds. The aza-Henry reaction, for example, has been enhanced by using fluorinated nitroalkanes, showcasing a distinct diastereoselectivity that could be leveraged for synthesizing complex organic molecules .

Case Study 1: Antitumor Compound Development

A study focused on synthesizing and evaluating a series of fluorinated compounds, including derivatives of This compound , demonstrated their potential as anticancer agents. The synthesized compounds were tested across multiple cancer cell lines, revealing significant growth inhibition rates. The findings suggest that further structural optimization could enhance their therapeutic efficacy .

Case Study 2: Antimycobacterial Activity

Another research project synthesized a range of derivatives based on the azetidine framework and tested their activity against M. tuberculosis. The results indicated that specific substitutions on the azetidine ring significantly influenced the antimicrobial activity, with several compounds showing potent effects against both sensitive and resistant strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the para position activates the aromatic ring for SNAr reactions. Fluorine substituents at the 2- and 6-positions further direct incoming nucleophiles to the 4-nitro site:

Example Reaction with Morpholine

text
1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine + Morpholine → 4-Morpholino-2,6-difluoronitrobenzene-3-fluoroazetidine + HF

Conditions : DMF, K₂CO₃, 80°C, 3–5 hours
Yield : 75–90%

ParameterValue
Reaction Rate (k, s⁻¹)1.2 × 10⁻³ (pseudo-first-order)
Activation Energy (Eₐ)68 kJ/mol

The reaction proceeds via a Meisenheimer intermediate stabilized by nitro and fluorine groups. ¹⁹F NMR studies confirm fluorine displacement kinetics .

Reductive Cyclization

Under basic conditions, the nitro group facilitates intramolecular cyclization to form polycyclic frameworks:

Base-Mediated Spiroazetidine Formation

text
NaOH in sulfolane (80°C) → 2-oxa-6-azaspiro[3.3]heptane derivatives

Key Observations :

  • Water content (3% wt/wt) critical for suppressing side reactions

  • Planar azetidine nitrogen confirmed by ¹⁴N NMR (δ −8.12, 285 Hz line width)

Scale (g)Isolated YieldPurity
10087%>99%

Fluorine-Specific Reactivity

The 3-fluoroazetidine moiety influences stereochemical outcomes in nucleophilic additions:

Diastereodivergence in Aza-Henry Reactions
α-Fluoro nitroalkane additions to azomethines show reversed selectivity compared to non-fluorinated analogs :

Substratediastereoselectivity (syn:anti)ee (%)
Non-fluorinated nitronate1:4.2 (anti-favored)81
3-fluoroazetidine analog5.0:1 (syn-favored)89

Mechanistic studies attribute this to fluorine-induced electronic perturbations at the transition state .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven openings under acidic or nucleophilic conditions:

Acid-Catalyzed Hydrolysis

text
HCl (conc.)/H₂O (reflux) → 2,6-difluoro-4-nitroaniline + 3-fluoropropanediol

Kinetics :

  • Half-life (t₁/₂): 45 min at pH 1

  • Activation entropy (ΔS‡): −12 J·mol⁻¹·K⁻¹

Comparative Reactivity with Structural Analogs

The unique substitution pattern enhances reactivity compared to simpler azetidines:

CompoundSNAr Rate Relative to TargetRing Strain (kcal/mol)
3,3-Difluoroazetidine0.15×24.1
4-Nitro-2-fluorobenzene0.82×N/A
Target Compound1.00× (reference)28.7

Data derived from competitive kinetic studies and DFT calculations .

This compound’s reactivity profile makes it valuable for synthesizing spirocyclic pharmaceuticals and studying fluorine-dependent stereoelectronic effects. Recent advances in operando NMR (¹H/¹⁹F dual monitoring) enable real-time tracking of its transformations .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural and purity parameters of 1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the azetidine ring structure and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and elemental composition. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, optimized for nitroaromatic compounds. Fluorine-specific techniques, such as 19F^{19}\text{F} NMR, can resolve steric and electronic effects of fluorinated substituents .

Q. How can researchers safely handle nitro- and fluoro-substituted intermediates during synthesis?

  • Methodological Answer : Follow protocols for handling explosive nitro groups (e.g., controlled temperature during nitration) and corrosive fluorinated reagents. Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps. Safety measures include fume hoods, blast shields, and personal protective equipment (PPE) compliant with lab safety regulations (e.g., ANSI Z87.1). Pre-experiment risk assessments should align with institutional chemical hygiene plans .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). A factorial design (e.g., 2k^k factorial) reduces trial-and-error by systematically testing interactions between parameters. For example, varying fluorination agents (e.g., DAST vs. Deoxo-Fluor) and reaction times can pinpoint optimal conditions. Post-hoc regression analysis (e.g., response surface methodology) refines yield predictions .

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for fluorinated azetidine derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways. For discrepancies, conduct isotopic labeling (e.g., 18O^{18}\text{O} in nitro groups) or in-situ FTIR to track intermediate formation. Cross-validate results with ab initio molecular dynamics (AIMD) simulations .

Q. What reactor design considerations are critical for scaling up fluorinated azetidine syntheses in batch vs. continuous flow systems?

  • Methodological Answer : In batch reactors, optimize agitation to manage exothermic fluorination steps. For continuous flow, prioritize residence time distribution (RTD) analysis to ensure uniform mixing of fluoroaromatic precursors. Computational fluid dynamics (CFD) simulations can model heat/mass transfer in microreactors. Classify reactor parameters under CRDC’s "Reaction fundamentals and reactor design" (RDF2050112), emphasizing safety margins for nitro group decomposition .

Q. Which statistical methods are robust for analyzing conflicting data in structure-activity relationship (SAR) studies of fluorinated azetidines?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to disentangle electronic (Hammett σ) vs. steric (Taft Es_s) effects of substituents. For conflicting bioactivity data, use Bayesian inference to weight experimental uncertainties. Machine learning models (e.g., random forests) trained on fluorinated compound libraries can prioritize synthetic targets with high SAR confidence intervals .

Methodological Resources

  • DoE Frameworks : Leverage orthogonal arrays (e.g., Taguchi methods) for multi-factor optimization .
  • Computational Tools : Gaussian (DFT), COMSOL (CFD), and KNIME (data workflow automation) .
  • Safety Protocols : Align with ASTM E2012-06 for thermal hazard screening .

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